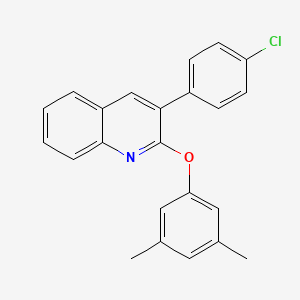

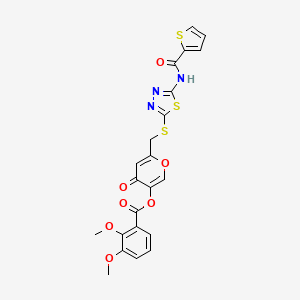

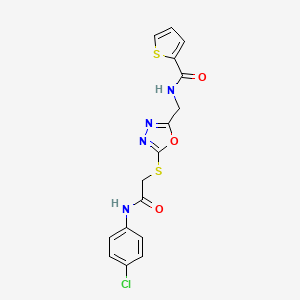

3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline, or 4-CPDQ for short, is an organic molecule with a wide range of applications in scientific research. It is a synthetic compound with a quinoline core structure and is used as a reagent in organic synthesis, as well as a tool in biochemistry, pharmacology, and drug discovery. 4-CPDQ is a versatile molecule with many potential applications in the lab and beyond.

Scientific Research Applications

Analytical Techniques in Pharmaceuticals

A fluorogenic labelling reagent, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, has been explored for its utility in pre-column derivatization for HPLC separation of chlorophenols. This method, applied for determining chlorocresol and chloroxylenol in pharmaceutical formulations, showcases the role of quinoline derivatives in enhancing the precision of pharmaceutical analytics (Gatti, R., Roveri, P., Bonazzi, D., & Cavrini, V., 1997).

Spectroscopic and NLO Properties

The spectroscopic characterization and nonlinear optical (NLO) properties of quinoline derivatives have been thoroughly investigated, demonstrating the compound's potential in photonic and optoelectronic applications. DFT and TD-DFT calculations reveal insights into the molecular structure, aiding in understanding the biological and corrosion inhibition potentials of these compounds (Wazzan, N., Al-Qurashi, O. S., & Faidallah, H., 2016).

Photovoltaic Applications

Quinoline derivatives have been applied in the fabrication of organic–inorganic photodiodes, illustrating their significant photovoltaic properties. Films of quinoline derivatives demonstrate potential in enhancing the performance of heterojunction diodes, indicative of their utility in renewable energy technologies (Zeyada, H., El-Nahass, M., & El-Shabaan, M. M., 2016).

Corrosion Inhibition

A theoretical study on quinoxalines, closely related to quinoline derivatives, as corrosion inhibitors presents a connection between the molecular structure and the efficiency of corrosion inhibition. This research emphasizes the role of quinoline structures in developing new materials for protecting metals in corrosive environments (Zarrouk, A., Hammouti, B., Dafali, A., Bouachrine, M., Zarrok, H., Boukhris, S., & Al-Deyab, S. S., 2014).

Synthesis and Biological Evaluation

Research into the synthesis and biological evaluation of novel xanthene derivatives incorporating 2-chloro quinoline has shown these compounds to exhibit potent antimycobacterial activity. This illustrates the potential for quinoline derivatives in the development of new therapeutics (Bhat, M. A., Al-Omar, M., Naglah, A., & Khan, A. A., 2020).

Crystal Structure Analysis

The study of crystal structures of quinoline derivatives highlights the importance of structural motifs in determining the compounds' properties, providing valuable insights for the design of quinoline-based materials with specific functionalities (de Souza, M. D., Gonçalves, R. S., Wardell, S. M.S.V., & Wardell, J., 2015).

properties

IUPAC Name |

3-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO/c1-15-11-16(2)13-20(12-15)26-23-21(17-7-9-19(24)10-8-17)14-18-5-3-4-6-22(18)25-23/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISHMBFTUKYQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

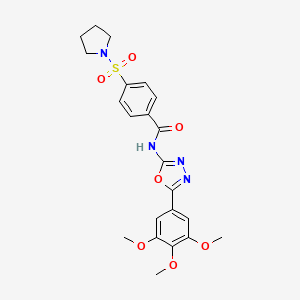

![3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2838393.png)

![6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2838397.png)

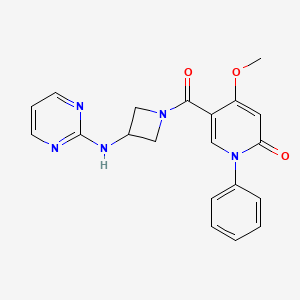

![9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2838401.png)

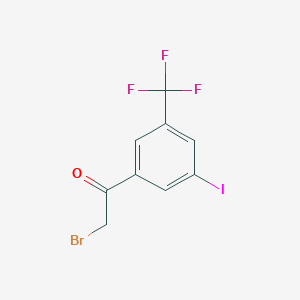

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)

![tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate](/img/structure/B2838409.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)